molecular formula C10H16N2S2 B15164332 3-Amino-N,N-dimethyl-5-(propan-2-yl)thiophene-2-carbothioamide CAS No. 189895-58-7

3-Amino-N,N-dimethyl-5-(propan-2-yl)thiophene-2-carbothioamide

Cat. No.: B15164332
CAS No.: 189895-58-7
M. Wt: 228.4 g/mol
InChI Key: UUSHYNBXOITVBX-UHFFFAOYSA-N
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Description

3-Amino-N,N-dimethyl-5-(propan-2-yl)thiophene-2-carbothioamide is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,N-dimethyl-5-(propan-2-yl)thiophene-2-carbothioamide typically involves the condensation reaction of appropriate starting materials. One common method involves the reaction of 3-amino-5-(propan-2-yl)thiophene-2-carboxylic acid with N,N-dimethylthiocarbamoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The process may include additional steps such as solvent extraction, distillation, and crystallization to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N-dimethyl-5-(propan-2-yl)thiophene-2-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Amino-N,N-dimethyl-5-(propan-2-yl)thiophene-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-(propan-2-yl)thiophene-2-carboxamide: Similar structure but lacks the N,N-dimethyl group.

    3-Amino-N,N-dimethylthiophene-2-carbothioamide: Similar structure but lacks the propan-2-yl group.

    5-(Propan-2-yl)thiophene-2-carbothioamide: Similar structure but lacks the amino group.

Uniqueness

3-Amino-N,N-dimethyl-5-(propan-2-yl)thiophene-2-carbothioamide is unique due to the presence of both the amino and N,N-dimethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile building block for the synthesis of novel compounds with diverse applications .

Properties

CAS No.

189895-58-7

Molecular Formula

C10H16N2S2

Molecular Weight

228.4 g/mol

IUPAC Name

3-amino-N,N-dimethyl-5-propan-2-ylthiophene-2-carbothioamide

InChI

InChI=1S/C10H16N2S2/c1-6(2)8-5-7(11)9(14-8)10(13)12(3)4/h5-6H,11H2,1-4H3

InChI Key

UUSHYNBXOITVBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(S1)C(=S)N(C)C)N

Origin of Product

United States

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